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molecular formula C14H17NO2 B8397224 3-(1-Piperidylcarbonyl)-2,3-dihydrobenzofuran

3-(1-Piperidylcarbonyl)-2,3-dihydrobenzofuran

Cat. No. B8397224
M. Wt: 231.29 g/mol
InChI Key: MNUYLTKNCQMSNA-UHFFFAOYSA-N
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Patent
US05807889

Procedure details

To a solution of 3-(1-piperidylcarbonyl)benzofuran (6.7 g) in methanol (150 ml) kept at 35°-50° C. were added small portions (in total 3 g) of Mg turnings during 5 hours. After stirring for another hour at 50° C. the mixture was poured onto an aqueous solution of NH4 Cl. The aqueous solution was extracted with dichloromethane (2×200 ml). The combined organic phases were worked-up yielding 6.7 g of the title 2,3-dihydrobenzofuran derivative as an oil.
Name
3-(1-piperidylcarbonyl)benzofuran
Quantity
6.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
NH4 Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[O:11][CH:10]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO>[N:1]1([C:7]([CH:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[O:11][CH2:10]2)=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
3-(1-piperidylcarbonyl)benzofuran
Quantity
6.7 g
Type
reactant
Smiles
N1(CCCCC1)C(=O)C1=COC2=C1C=CC=C2
Step Two
Name
Mg
Quantity
3 g
Type
reactant
Smiles
Step Three
Name
NH4 Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for another hour at 50° C. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 35°-50° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dichloromethane (2×200 ml)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C(=O)C1COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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